molecular formula C25H44N6O3 B15195001 N-(3,5-Bis(((diethylamino)acetyl)amino)-2-methylphenyl)-2-(diethylamino)acetamide CAS No. 6302-17-6

N-(3,5-Bis(((diethylamino)acetyl)amino)-2-methylphenyl)-2-(diethylamino)acetamide

Cat. No.: B15195001
CAS No.: 6302-17-6
M. Wt: 476.7 g/mol
InChI Key: GAGGPNXZPCQUAQ-UHFFFAOYSA-N
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Description

N-(3,5-Bis(((diethylamino)acetyl)amino)-2-methylphenyl)-2-(diethylamino)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple diethylamino groups and acetylamino functionalities, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Bis(((diethylamino)acetyl)amino)-2-methylphenyl)-2-(diethylamino)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the diethylaminoacetyl intermediate: This involves the reaction of diethylamine with an appropriate acyl chloride under basic conditions.

    Coupling with the aromatic ring: The intermediate is then coupled with a substituted aromatic compound, such as 2-methylphenyl, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Final acetylation: The final step involves acetylation of the amino groups using acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Bis(((diethylamino)acetyl)amino)-2-methylphenyl)-2-(diethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amine derivatives

    Substitution: Substituted amides or amines

Scientific Research Applications

N-(3,5-Bis(((diethylamino)acetyl)amino)-2-methylphenyl)-2-(diethylamino)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,5-Bis(((diethylamino)acetyl)amino)-2-methylphenyl)-2-(diethylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diethylamino groups can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. Additionally, the acetylamino groups may participate in covalent bonding with active site residues, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,5-Bis((dimethylamino)acetyl)amino)-2-methylphenyl)-2-(dimethylamino)acetamide
  • **N-(3,5-Bis((diethylamino)acetyl)amino)-4-methylphenyl)-2-(diethylamino)acetamide

Uniqueness

N-(3,5-Bis(((diethylamino)acetyl)amino)-2-methylphenyl)-2-(diethylamino)acetamide is unique due to its specific substitution pattern and the presence of multiple diethylamino groups, which confer distinct chemical and biological properties

Properties

CAS No.

6302-17-6

Molecular Formula

C25H44N6O3

Molecular Weight

476.7 g/mol

IUPAC Name

N-[3,5-bis[[2-(diethylamino)acetyl]amino]-4-methylphenyl]-2-(diethylamino)acetamide

InChI

InChI=1S/C25H44N6O3/c1-8-29(9-2)16-23(32)26-20-14-21(27-24(33)17-30(10-3)11-4)19(7)22(15-20)28-25(34)18-31(12-5)13-6/h14-15H,8-13,16-18H2,1-7H3,(H,26,32)(H,27,33)(H,28,34)

InChI Key

GAGGPNXZPCQUAQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=CC(=C(C(=C1)NC(=O)CN(CC)CC)C)NC(=O)CN(CC)CC

Origin of Product

United States

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